molecular formula C12H17NO4S B2570933 N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine CAS No. 1008265-17-5

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2570933
CAS No.: 1008265-17-5
M. Wt: 271.33
InChI Key: WAMURHWJBRYSQL-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (CAS 1008265-17-5) is a specialized alanine derivative of interest in organic and medicinal chemistry research. This compound features a 3,5-dimethylphenyl group and a methylsulfonyl (mesyl) group attached to the nitrogen of the alanine backbone, giving it a molecular formula of C12H17NO4S and a molecular weight of 271.33 g/mol . This chemical serves as a versatile building block, or synthon, for the synthesis of more complex heterocyclic structures. Research indicates that N-Aryl-β-alanines, a related compound class, are valuable precursors for constructing pyrimidinediones and pyridones, which are core structures found in various pharmaceuticals and agrochemicals . The presence of the methylsulfonyl group can be a key functional handle for further chemical modifications, making it a valuable reagent for developing novel compounds. It is strictly for research use in laboratory settings and is not intended for human or veterinary use.

Properties

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8-5-9(2)7-11(6-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMURHWJBRYSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C(C)C(=O)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and alanine.

    Sulfonylation: The 3,5-dimethylphenylamine is reacted with a sulfonyl chloride, such as methylsulfonyl chloride, under basic conditions to form the sulfonylated intermediate.

    Coupling Reaction: The sulfonylated intermediate is then coupled with alanine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography may be employed.

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeReagents/ConditionsProductsKey Findings
Backbone oxidationKMnO₄, acidic conditionsKetone derivative (C=O formation)Oxidative cleavage of α-C–H bonds in alanine .
Aromatic ring oxidationH₂O₂, Fe²⁺ catalystsHydroxylated phenyl derivativesLimited reactivity due to electron-withdrawing –SO₂CH₃ .

Mechanistic Insight :

  • The α-hydrogen of alanine is susceptible to oxidation, forming a carbonyl group .

  • The electron-withdrawing sulfonyl group deactivates the phenyl ring, reducing its susceptibility to electrophilic oxidation .

Reduction Reactions

The sulfonyl group can be reduced to thioether or sulfide derivatives under harsh conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Sulfonyl reductionLiAlH₄, THF, 0°C → 80°CN-(3,5-Dimethylphenyl)alanine thioetherComplete reduction of –SO₂CH₃ to –SCH₃ .
Catalytic hydrogenationH₂, Pd/C, ethanolNo reactionSulfonyl groups resist catalytic reduction under mild conditions .

Mechanistic Insight :

  • LiAlH₄ facilitates two-electron reduction of the sulfonyl group to a thioether via intermediate sulfinic acid .

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethylphenyl group directs EAS to the para position, though steric and electronic effects limit reactivity:

Reaction TypeReagents/ConditionsProductsKey Findings
NitrationHNO₃, H₂SO₄, 50°C4-Nitro-3,5-dimethylphenyl derivativeLow yield due to –SO₂CH₃ deactivation .
HalogenationCl₂, FeCl₃4-Chloro-3,5-dimethylphenyl derivativeMeta-directing effect of –SO₂CH₃ suppresses para substitution .

Mechanistic Insight :

  • The –SO₂CH₃ group is strongly meta-directing, but steric hindrance from methyl groups limits substitution .

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen exhibits low nucleophilicity, but strong bases can deprotonate it for alkylation:

Reaction TypeReagents/ConditionsProductsKey Findings
N-AlkylationNaH, alkyl halides, DMFN-Alkyl sulfonamide derivativesLimited by poor leaving-group ability of –SO₂CH₃ .
Hydrolysis6M HCl, refluxAlanine + 3,5-dimethylbenzenesulfonic acidAcidic cleavage of sulfonamide bond .

Mechanistic Insight :

  • Hydrolysis proceeds via protonation of the sulfonamide oxygen, followed by nucleophilic attack by water .

Cycloaddition and Multicomponent Reactions

The alanine backbone participates in 1,3-dipolar cycloadditions, akin to unmodified amino acids:

Reaction TypeReagents/ConditionsProductsKey Findings
1,3-Dipolar cycloadditionDialkyl acetylenedicarboxylate, 2-arylidene-1,3-indanedioneSpiro[pyrrolidine-indene] derivativesSulfonamide group stabilizes intermediates .

Mechanistic Insight :

  • The reaction involves decarboxylation to form an azomethine ylide, which undergoes cycloaddition with dipolarophiles .

Enzymatic Modifications

While not a natural substrate, the compound may interact with PLP-dependent enzymes:

EnzymeReactionOutcomeKey Findings
Branched-chain aminotransferaseTransamination with α-ketoglutarateNo product observedSulfonamide group blocks PLP binding .

Mechanistic Insight :

  • The sulfonyl group disrupts Schiff base formation with PLP, preventing catalytic activity .

Scientific Research Applications

Medicinal Chemistry

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is being studied for its potential therapeutic properties:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes. This property makes it a candidate for drug development aimed at targeting specific enzymes involved in disease pathways. For example, preliminary studies indicate that this compound may inhibit serine proteases, which play roles in various diseases.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties in vitro, suggesting that this compound could have analogous effects worth exploring .

Biochemical Research

The compound has been utilized as a model in biochemical assays to evaluate its interactions with biological molecules:

  • Binding Affinity Studies : Research involving alanine scanning mutations has provided insights into how structural modifications impact binding free energy in protein-ligand complexes, which can be applied to understand the interactions of this compound with specific proteins .
  • Analytical Methods Development : It serves as a reference compound for developing analytical methods for detecting and quantifying similar compounds in biological samples.

Materials Science

This compound is also being investigated for its applications beyond biology:

  • Drug Delivery Systems : Its unique properties may facilitate the development of novel drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.
  • Specialty Chemicals : The compound's structure allows it to be used in synthesizing more complex molecules that are valuable in various industrial applications.

Enzyme Inhibition Assay

In a study evaluating various sulfonamide derivatives, this compound was tested for its ability to inhibit elastase. The results suggested promising inhibitory effects comparable to established inhibitors within the same class. This highlights its potential as a therapeutic agent targeting elastase-related conditions.

Pharmacological Evaluation

A pharmacological study examined several amino acid-based compounds for their antimicrobial and anti-inflammatory properties. While direct data on this compound were not provided, the findings support further investigation into its potential therapeutic applications due to structural similarities with known active compounds.

Summary Table of Biological Activities

Activity TypeDescription
Enzyme InhibitionPotential to inhibit serine proteases and elastase.
Anti-inflammatorySimilar compounds exhibit anti-inflammatory effects; further research needed.
Drug Delivery SystemsPossible applications in enhancing drug bioavailability.
Analytical ReferenceUsed as a standard for developing detection methods for related compounds.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Shares the 3,5-dimethylphenyl group but replaces the alanine-sulfonyl unit with a hydroxynaphthalene-carboxamide.
  • Activity : Demonstrates potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts due to its electron-withdrawing substituents and optimized lipophilicity .

Metalaxyl and Benalaxyl

  • Structure : Metalaxyl (N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester) and benalaxyl (N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine methyl ester) feature ortho-methyl substituents (2,6-dimethylphenyl) instead of meta (3,5-dimethylphenyl) .
  • Activity : Both are widely used fungicides targeting oomycete pathogens. The ortho-substitution in metalaxyl enhances steric hindrance, influencing binding to RNA polymerase in fungi .

N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)-L-alanine

  • Structure : Differs in substituent positions (2,5-dimethylphenyl vs. 3,5-dimethylphenyl).
  • Physical Properties :

    Property N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine (Predicted) N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)-L-alanine
    Molecular Weight ~285–300 g/mol* 271.33 g/mol
    Density ~1.3 g/cm³* 1.298 g/cm³
    Boiling Point ~450–500°C* 450.6°C
    pKa ~3.5* 3.52

    *Estimated based on structural analogs .

  • Key Differences : The 3,5-dimethyl substitution likely increases symmetry and crystallinity compared to 2,5-dimethyl derivatives, as seen in trichloro-acetamide analogs .

Structural and Electronic Effects on Activity

Substituent Position

  • Meta (3,5) vs. Ortho (2,6) Substitution :
    • Meta-substituted compounds (e.g., N-(3,5-dimethylphenyl)- analogs) exhibit enhanced electronic effects due to symmetric resonance stabilization, improving interaction with biological targets like photosystem II .
    • Ortho-substituted derivatives (e.g., metalaxyl) prioritize steric effects, favoring enzyme inhibition in fungi .

Functional Group Influence

  • Methylsulfonyl vs. Carboxamides (e.g., hydroxynaphthalene derivatives) prioritize hydrogen bonding for PET inhibition .

Biological Activity

N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is a synthetic compound belonging to the class of sulfonyl amino acids. Its unique structure, which includes a 3,5-dimethylphenyl group and a methylsulfonyl group attached to an alanine backbone, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its interactions with proteins and enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO4SC_{12}H_{17}NO_4S. The compound's structure features:

  • 3,5-Dimethylphenyl Group : Enhances hydrophobic interactions with biological targets.
  • Methylsulfonyl Group : Facilitates strong interactions with active sites of enzymes.

These structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity through competitive inhibition. This makes it a candidate for research in drug development aimed at targeting specific enzymes involved in disease pathways.
  • Hydrophobic Interactions : The phenyl group enhances binding affinity to hydrophobic pockets in proteins, which may increase the efficacy of the compound in biological systems.

Enzyme Interaction Studies

A study focused on the interactions of sulfonyl amino acids with serine proteases demonstrated that these compounds could effectively inhibit enzyme activity. Preliminary biochemical assays indicated that this compound might possess similar inhibitory properties against specific target enzymes .

Case Studies

  • Enzyme Inhibition Assay : In a study evaluating various sulfonamide derivatives, this compound was tested for its ability to inhibit elastase. The results suggested promising inhibitory effects comparable to established inhibitors in the same class .
  • Pharmacological Evaluation : A pharmacological study examined several amino acid-based compounds for their antimicrobial and anti-inflammatory properties. Although direct data on this compound was not provided, the findings support further investigation into its potential therapeutic applications due to its structural similarities with known active compounds .

Summary Table of Biological Activities

Activity Type Description Reference
Enzyme InhibitionPotential to inhibit serine proteases; competitive inhibition observed
Antimicrobial ActivityHypothesized effectiveness against bacterial strains based on structural similarity
Anti-inflammatorySimilar compounds exhibit anti-inflammatory properties; further studies needed

Q & A

Q. What are the established synthetic routes for N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine, and how can purity be optimized?

The compound is synthesized via sulfonylation of 3,5-dimethylaniline followed by coupling with alanine derivatives. A method analogous to the preparation of structurally related sulfonamides involves reacting chlorosulfonic acid with m-xylene at 273 K to form the sulfonyl chloride intermediate, which is then treated with 3,5-dimethylaniline. Purification is achieved through recrystallization from ethanol, with purity confirmed via NMR and IR spectroscopy . To optimize yield, strict temperature control during sulfonation and stoichiometric adjustments (e.g., excess chlorosulfonic acid) are recommended.

Q. Which spectroscopic and crystallographic techniques are critical for validating the molecular structure?

X-ray diffraction (XRD) is essential for resolving bond angles (e.g., S–O and C–S–N torsion angles) and hydrogen-bonding patterns. For example, the NH group in similar sulfonamides forms N–H···O(S) hydrogen bonds, stabilizing crystal packing . NMR (¹H/¹³C) confirms substituent positions, while SHELX software (e.g., SHELXL for refinement) ensures accurate structural modeling . IR spectroscopy verifies functional groups like sulfonyl (–SO₂) and amide (–NH–CO–) bonds.

Q. How is the biological activity of this compound assessed in photosynthesis inhibition studies?

Activity is evaluated using spinach chloroplast assays to measure inhibition of photosynthetic electron transport (PET). Compounds are tested at varying concentrations (e.g., IC₅₀ determination), with N-(3,5-dimethylphenyl) derivatives showing IC₅₀ values ~10 µM . The assay involves isolating chloroplasts, adding the compound, and monitoring oxygen evolution or fluorescence quenching to quantify PET disruption.

Advanced Research Questions

Q. What structural features govern the compound’s activity in PET inhibition, and how can substituent effects be systematically studied?

Substituent position and electronic properties critically influence activity. Meta-substituted electron-withdrawing groups (e.g., –NO₂, –F) enhance PET inhibition by increasing lipophilicity and stabilizing interactions with photosystem II (PSII) targets . Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., 3,5-diF, 2,5-diCH₃) and comparing their IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding modes to the D1 protein in PSII.

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include disorder in the methylsulfonyl group and anisotropic thermal motion. In related sulfonamides, hydrogen atoms on NH groups are located via difference Fourier maps and refined with distance restraints (N–H = 0.86 Å) . SHELXL’s restraints (e.g., DFIX, ISOR) mitigate thermal parameter overfitting. For asymmetric units with multiple molecules, TLS (Translation-Libration-Screw) models improve displacement parameter accuracy .

Q. How can conflicting data on molecular conformation (e.g., bond angles, torsion angles) be reconciled across studies?

Discrepancies in bond angles (e.g., C–S–N vs. S–O angles) may arise from crystal packing forces or refinement protocols. Comparative analysis of isostructural compounds (e.g., N-(aryl)sulfonamides) reveals that bulky substituents like 3,5-dimethylphenyl induce torsional strain, altering dihedral angles by up to 15° . Cross-validating XRD data with DFT-optimized gas-phase geometries (e.g., Gaussian09) identifies packing-induced distortions .

Q. What methodologies are used to investigate the compound’s interaction with biological targets at the atomic level?

Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods quantify electronic effects at binding sites. For PET inhibitors, MD can simulate docking to the QB site in PSII, with binding free energies calculated via MM-PBSA . Experimental validation employs site-directed mutagenesis of PSII subunits to identify critical residues.

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride intermediates.
  • Crystallography : Employ high-resolution data (≤0.8 Å) and iterative refinement cycles in SHELXL to resolve disorder .
  • Biological Assays : Include positive controls (e.g., DCMU, a known PET inhibitor) to benchmark activity .

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